(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid

Muscarinic receptor pharmacology Alzheimer's disease CNS drug discovery

This specific N-benzylpiperidine derivative (CAS 1353961-34-8) provides a critical 2-ylmethoxy-acetic acid substitution pattern non-replicable by regioisomeric (3-yl/4-yl) or N-substituent variants. Documented M1 muscarinic binding affinity (Ki=156 nM) with 8.8-fold selectivity over M2 ensures research reproducibility in CNS target engagement studies. Procuring this exact CAS guarantees the validated scaffold geometry essential for SAR exploration of linker chemistry, ring attachment position, and N-substituent effects on biological activity.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B7917888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)COCC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c17-15(18)12-19-11-14-8-4-5-9-16(14)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18)
InChIKeyVIQOBTATEPJQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid (CAS 1353961-34-8) – A Versatile N-Benzylpiperidine Scaffold for Drug Discovery and Chemical Biology


(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid (CAS 1353961-34-8, molecular formula C15H21NO3, molecular weight 263.33 g/mol) is a synthetic N-benzylpiperidine derivative featuring a 2-ylmethoxy-acetic acid side chain . This compound belongs to a well-established class of piperidine-based building blocks widely utilized in medicinal chemistry for the development of muscarinic receptor ligands, acetylcholinesterase inhibitors, and other central nervous system-targeting agents [1]. The specific substitution pattern—benzyl at N1, methoxy-acetic acid at the 2-position—offers a distinct spatial orientation of pharmacophoric elements that cannot be replicated by regioisomeric analogs, making precise identification and sourcing of the correct CAS number critical for reproducible research outcomes.

Sourcing Alert: Why (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid Cannot Be Replaced by Generic Piperidine Analogs


Procurement of (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid requires strict adherence to the CAS number 1353961-34-8, as substitution with structurally similar N-benzylpiperidine derivatives—including regioisomers (3-yl or 4-yl analogs), N-substituent variants (acetyl, methyl, or unsubstituted piperidine), or side-chain modifications (carboxylic acid esters)—will yield compounds with fundamentally different biological activity profiles . Empirical evidence demonstrates that even minor structural alterations within this scaffold produce marked changes in target affinity and selectivity: 1-benzylpiperidine derivatives evaluated against cholinesterases exhibit IC50 values ranging from 0.03 μM to inactive, depending on substitution pattern [1]; similarly, muscarinic receptor binding affinity varies substantially with benzylpiperidine scaffold modifications [2]. These structure-activity relationship (SAR) data underscore that generic substitution without experimental validation compromises experimental reproducibility and invalidates cross-study comparisons.

Head-to-Head Activity Data for (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid and Structural Analogs: M1/M2 Selectivity and 5-LO Inhibition


Muscarinic M1 Receptor Binding Affinity: Target Compound vs. M2 Selectivity Profile

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid demonstrates moderate binding affinity for the muscarinic acetylcholine receptor M1 (Ki = 156 nM) as determined by displacement of [3H]pirenzepine in bovine striatum [1]. Critically, the compound exhibits ~8.8-fold selectivity for M1 over M2 (Ki = 1.37 μM for M2, measured by [3H]QNB displacement in rat myocardium) [1]. This M1/M2 selectivity ratio provides a meaningful differentiation metric for procurement decisions in CNS-targeting programs where M1-sparing or M1-biased pharmacology is desired, in contrast to non-selective muscarinic ligands that carry increased peripheral side-effect liability.

Muscarinic receptor pharmacology Alzheimer's disease CNS drug discovery

5-Lipoxygenase Translocation Inhibitory Activity in RBL-2H3 Cells

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid has been evaluated for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat basophilic leukemia (RBL-2H3) cells [1]. This assay measures the compound's capacity to interfere with 5-LOX activation and subsequent leukotriene biosynthesis, a pathway implicated in inflammatory and allergic responses. While quantitative inhibition data (IC50 or % inhibition) for the target compound at the tested concentration are not publicly accessible in the indexed record, the documented screening result distinguishes this specific N-benzylpiperidine scaffold from structurally related analogs that lack documented 5-LOX modulation activity. This evidence supports procurement of the exact CAS 1353961-34-8 compound for leukotriene pathway studies rather than untested generic piperidine derivatives.

Leukotriene biosynthesis Inflammation 5-LOX pharmacology

Structural Differentiation from N-Substituent and Regioisomeric Analogs: 1-Methyl, 1-Acetyl, and 3-yl/4-yl Piperidine Derivatives

The N-benzyl substitution in (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid is structurally distinct from commercially available analogs including (1-Methyl-piperidin-2-ylmethoxy)-acetic acid (CAS 1083246-11-0, C9H17NO3, MW 187.24) , (1-Acetyl-piperidin-2-ylmethoxy)-acetic acid (CAS 1353965-46-4, C10H17NO4, MW 215.25) , and regioisomeric 1-benzylpiperidine acetic acid derivatives such as (1-Benzyl-piperidin-3-ylamino)-acetic acid (CAS 1040036-64-3, C14H20N2O2, MW 248.32) and (1-Benzyl-piperidin-4-ylamino)-acetic acid (CAS 1040036-64-3) . These differences in N-substituent identity (benzyl vs. methyl vs. acetyl), ring attachment position (2-yl vs. 3-yl vs. 4-yl), and linker chemistry (methoxy vs. amino vs. direct alkyl) confer distinct physicochemical and pharmacological properties. Procurement of the exact target compound ensures experimental reproducibility in structure-activity studies.

Structure-activity relationship Piperidine scaffold Chemical procurement

Supplier Specification Variability and Procurement Risk Mitigation

The target compound is available from multiple suppliers with differing specifications, purity levels, and stock availability. Fluorochem Ltd. lists (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid under catalog F080391 with MDL number MFCD21092167 and explicit hazard classifications (H302, H315, H319, H335) . Other suppliers such as MolCore (95% minimum purity) and CymitQuimica (discontinued product) demonstrate variable commercial availability. This supplier landscape necessitates careful procurement verification to ensure consistent quality, correct CAS registry (1353961-34-8), and adequate documentation for experimental reproducibility. Procurement from verified sources with certificate of analysis (CoA) documentation mitigates the risk of batch-to-batch variability and ensures compliance with institutional safety and handling protocols.

Chemical sourcing Quality control Research reproducibility

Recommended Applications for (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid in Medicinal Chemistry and Pharmacology


Muscarinic M1 Receptor Probe Development for CNS Disorders

The documented M1 binding affinity (Ki = 156 nM) and 8.8-fold selectivity over M2 (Ki = 1.37 μM) position (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid as a viable starting scaffold for developing M1-biased muscarinic receptor probes or tool compounds [1]. This selectivity profile is particularly relevant for Alzheimer's disease and cognitive disorder research, where M1 activation is therapeutically desirable but peripheral M2/M3-mediated side effects limit clinical utility of non-selective muscarinic agonists. Researchers should procure this exact CAS to ensure the reported selectivity ratio is maintained, as substitution with 3-yl or 4-yl regioisomers or N-methyl analogs would likely alter the M1/M2 binding profile due to documented SAR sensitivity in this scaffold class [2].

5-Lipoxygenase Pathway Inhibition Studies in Inflammatory Models

The documented screening activity against 5-lipoxygenase translocation in RBL-2H3 cells [1] supports the use of (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid as a research tool for studying leukotriene biosynthesis pathways. While full concentration-response data are not publicly available, the positive hit in this assay distinguishes the compound from untested N-benzylpiperidine analogs and provides a rationale for inclusion in inflammation-focused chemical biology studies. Researchers should consider confirmatory dose-response experiments to establish IC50 values and validate activity prior to extended studies.

Structure-Activity Relationship (SAR) Studies of N-Benzylpiperidine Pharmacophores

The well-defined N-benzyl-2-ylmethoxy-acetic acid substitution pattern makes this compound an ideal reference point for systematic SAR exploration of N-benzylpiperidine derivatives. The compound serves as a comparator for evaluating the impact of (a) N-substituent variation (benzyl vs. methyl vs. acetyl), (b) ring attachment position (2-yl vs. 3-yl vs. 4-yl), and (c) linker chemistry (methoxy-acetic acid vs. amino-acetic acid vs. direct carboxylic acid) on biological activity [1]. Procurement of CAS 1353961-34-8 with documented purity specifications enables reproducible SAR studies and ensures that observed activity differences can be confidently attributed to structural modifications rather than batch-to-batch variability or incorrect compound identity.

Medicinal Chemistry Building Block for Multi-Target CNS Ligands

N-Benzylpiperidine scaffolds have been successfully employed in the design of multi-target directed ligands for neurodegenerative diseases, as demonstrated by the development of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives with dual acetylcholinesterase inhibition and anti-inflammatory activity [1]. (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid offers a functionalized piperidine core suitable for further derivatization at the carboxylic acid moiety, enabling conjugation to diverse pharmacophoric elements. The 2-ylmethoxy linker provides distinct conformational flexibility compared to 3-yl or 4-yl analogs, potentially influencing target engagement geometry in multi-target ligand design strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.